

Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide

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Compound of Interest

Compound Name: N-(4-bromobenzenesulfonyl)benzamide

Cat. No.: B2623528

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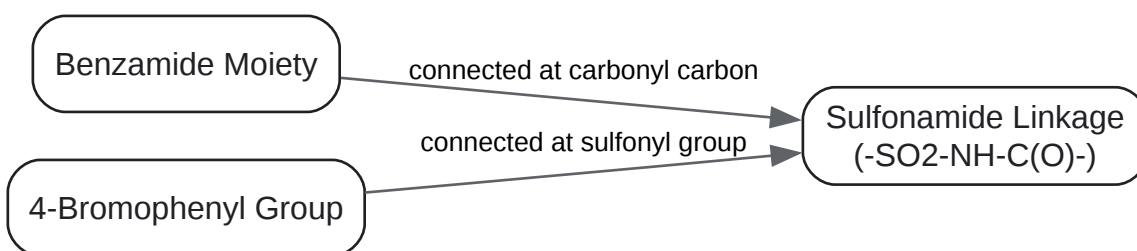
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **N-(4-bromobenzenesulfonyl)benzamide**. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a comprehensive analysis based on the spectral data of closely related analogues and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for the characterization and analysis of this and similar chemical entities.

Chemical Structure

N-(4-bromobenzenesulfonyl)benzamide is a molecule featuring a benzamide moiety linked to a 4-bromobenzenesulfonyl group via a sulfonamide linkage.

Logical Relationship of Structural Components



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Caption: Key structural components of **N-(4-bromobenzenesulfonyl)benzamide**.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **N-(4-bromobenzenesulfonyl)benzamide** based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 11.0 - 12.0	Singlet	1H	-SO ₂ -NH-CO-
~ 7.8 - 8.0	Multiplet	4H	Protons on the 4-bromophenyl ring
~ 7.4 - 7.7	Multiplet	5H	Protons on the benzoyl ring

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Assignment
~ 165 - 170	Carbonyl Carbon (C=O)
~ 140 - 145	Quaternary Carbon (C-SO ₂)
~ 130 - 140	Aromatic Carbons
~ 125 - 130	Aromatic Carbons
~ 120 - 125	Quaternary Carbon (C-Br)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Medium	N-H Stretch
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 1680	Strong	C=O Stretch (Amide I)
~ 1580	Medium	C=C Stretch (Aromatic)
~ 1350 & 1160	Strong	Asymmetric & Symmetric SO ₂ Stretch
~ 830	Strong	C-H Out-of-plane bend (para-substituted)
~ 550	Medium	C-Br Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
~ 341/343	[M+H] ⁺ (isotopic pattern due to Br)
~ 236/238	[Br-C ₆ H ₄ -SO ₂ NH ₂] ⁺
183	[Br-C ₆ H ₄ -SO ₂] ⁺
155/157	[Br-C ₆ H ₄] ⁺
105	[C ₆ H ₅ -CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of **N-(4-bromobenzenesulfonyl)benzamide**.

NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.

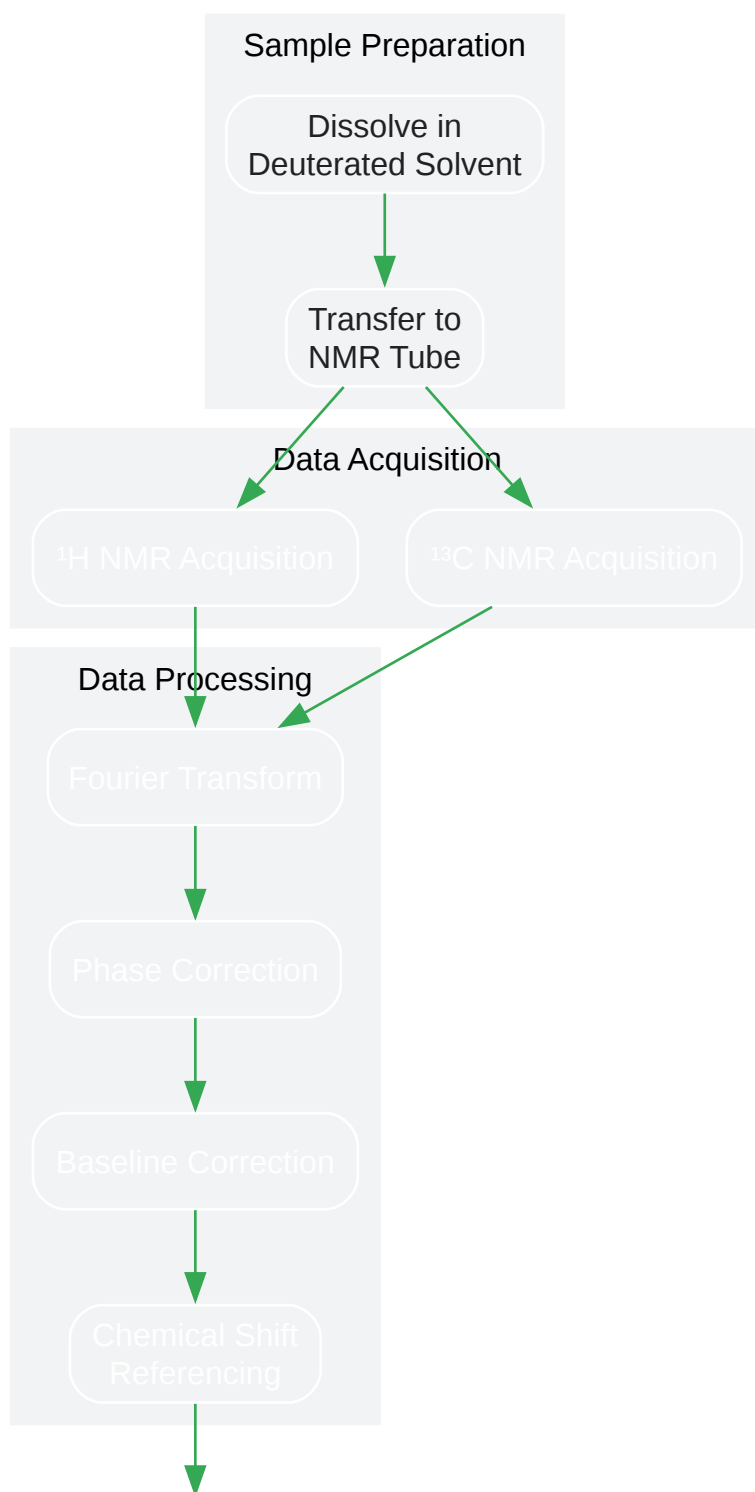
1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-16 ppm.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.

Experimental Workflow for NMR Analysis



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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

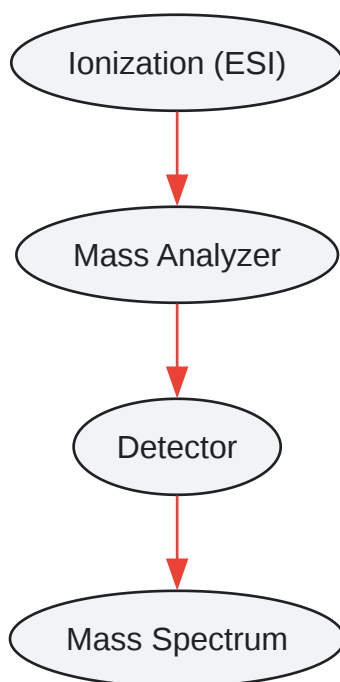
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (Positive Ion Mode):

- Ionization Mode: Electrospray Ionization (ESI+).

- Mass Range: m/z 50-1000.
- Capillary Voltage: 3-4 kV.
- Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.

Logical Flow of Mass Spectrometry Analysis



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Caption: Simplified workflow of mass spectrometry.

This guide provides a foundational understanding of the expected spectroscopic properties of **N-(4-bromobenzenesulfonyl)benzamide**. Researchers are encouraged to use this information as a reference for the synthesis and characterization of this and related compounds. For definitive structural confirmation, the acquisition of actual experimental data for the specific compound is recommended.

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